2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Description
Classification and Nomenclature of Spiropyran Photochromes
The systematic classification of spiropyran photochromes follows established principles of spiro compound nomenclature as defined by the International Union of Pure and Applied Chemistry nomenclature system. Spiropyrans represent a specific class of photochromic organic compounds characterized by their unique spiro carbon atom that connects two distinct ring systems in an orthogonal arrangement. The nomenclature system for spiro compounds utilizes the prefix "spiro" followed by brackets containing numerical descriptors that indicate the number of atoms in each ring connected to the spiro center.
For 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, the systematic name reflects its complex structural architecture. The compound belongs to the broader category of indolinospiropyrans, where one ring system is derived from indoline and the other from chromene. The spiro[chromene-2,2'-indolin] designation indicates that the chromene ring is connected through its second carbon to the second carbon of the indoline ring via the spiro center. The additional substituents include dimethyl groups at the 3' and 3' positions, a nitro group at the 6 position, and an ethanol functionality attached to the 1' position of the indoline ring.
The Chemical Abstracts Service has assigned multiple synonymous names to this compound, reflecting the complexity of spiropyran nomenclature. Alternative designations include "1-(2-Hydroxyethyl)-3,3-dimethylindolino-6'-nitrobenzopyrylospiran" and "2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol". This diversity in nomenclature stems from different approaches to describing the same molecular structure, with some emphasizing the spiro connection and others focusing on the functional group arrangement.
The classification extends beyond simple structural description to encompass functional categorization. This compound falls within the photochromic spiropyran family, specifically as a nitro-substituted derivative with enhanced ground-state stability toward the colored merocyanine form. The nitro group at position 6 serves as an electron-withdrawing substituent that influences the equilibrium between the closed spiropyran form and the open merocyanine form. The ethanol substituent classifies this compound as a reactive spiropyran derivative, capable of further chemical modification through the hydroxyl group.
Historical Context of Spiro[chromene-2,2'-indoline] Research
The historical development of spiro[chromene-2,2'-indoline] compounds traces back to the foundational discovery of spiropyran photochromism in 1952 by chemists Fischer and Hirshberg. Their pioneering work demonstrated that spiropyrans undergo reversible structural and color changes when exposed to ultraviolet light, establishing the fundamental basis for photochromic spiropyran research. This seminal discovery revealed that 1,3,3-trimethylindolinobenzospiropyran could transition between colorless and colored states through light-induced molecular rearrangement.
The subsequent decades witnessed systematic investigation into the structure-property relationships of spiropyran derivatives. Early research focused on understanding the thermochromic properties observed in certain spiropyran compounds, with 1,3,3-trimethylindolinobenzospiropyran showing unprecedented thermochromism as early as 1940. However, the photochromic properties remained undiscovered until Fischer and Hirshberg's comprehensive studies twelve years later.
The development of nitro-substituted spiropyran derivatives, including compounds related to 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, emerged from systematic efforts to enhance photochromic performance. The introduction of the nitro group was strategically designed to shift the ground state equilibrium toward the merocyanine state, thereby improving the thermal stability and optical properties of the photochromic system. Research in the 1960s and subsequent decades established that 6-nitro-substituted spiropyrans, often referred to as 6-nitro-BIPS compounds, exhibited superior photochromic characteristics compared to their unsubstituted counterparts.
The synthesis and characterization of hydroxyl and ethanol-functionalized spiropyran derivatives represents a more recent advancement in the field, driven by the need for reactive spiropyran molecules capable of covalent attachment to surfaces and incorporation into polymer matrices. The specific compound 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol emerged from research programs focused on developing spiropyran derivatives suitable for biological applications and surface modification.
Contemporary research has expanded the understanding of spiropyran photochemistry through advanced spectroscopic techniques. Picosecond resolution spectroscopy studies have revealed that rupture of the spiro carbon-oxygen bond occurs within two picoseconds after ultraviolet light irradiation, with the initial photoproduct being a non-planar intermediate that subsequently decays to the stable merocyanine form. These mechanistic insights have informed the design of improved spiropyran derivatives with enhanced switching kinetics and stability.
Significance in Photochromic Materials Science
The significance of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol in photochromic materials science stems from its unique combination of robust photoswitching behavior and chemical reactivity that enables integration into diverse material platforms. Photochromic materials represent a critical class of smart materials capable of undergoing reversible property changes in response to light stimulation, making them valuable for applications ranging from optical data storage to adaptive architectural systems.
The compound's photochromic mechanism involves reversible isomerization between two distinct structural forms: the closed spiropyran form and the open merocyanine form. In the spiropyran form, the molecule adopts a compact, three-dimensional orthogonal configuration with the two aromatic ring systems positioned perpendicular to each other. This configuration results in minimal electronic conjugation between the rings, leading to absorption primarily in the ultraviolet region and rendering the compound colorless to the human eye.
Upon ultraviolet irradiation, the carbon-oxygen bond at the spiro center undergoes photochemical cleavage, resulting in ring opening and formation of the merocyanine isomer. This transformation dramatically alters the molecular geometry, creating an extended, two-dimensional planar configuration with extensive electronic conjugation across the entire molecular framework. The resulting merocyanine form exhibits strong absorption in the visible region, typically appearing purple or pink, and demonstrates significantly altered polarity and reactivity compared to the closed form.
The incorporation of the ethanol functional group in 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol provides crucial advantages for materials science applications. This reactive handle enables covalent attachment to various substrates through established coupling chemistries, including esterification, etherification, and amide bond formation. Such chemical reactivity has facilitated the development of spiropyran-functionalized surfaces, nanoparticles, and polymer networks with photoswitchable properties.
Recent research has demonstrated the compound's utility in two-photon photopolymerization processes, where it serves as a photoinitiator capable of generating radicals for polymer formation under near-infrared excitation. This application represents a significant advancement in three-dimensional printing technologies, enabling the fabrication of complex microstructures with embedded photochromic functionality. Comparative studies with conventional photoinitiators have shown that spiropyran derivatives exhibit comparable or superior efficiency in initiating two-photon polymerization reactions.
The compound's significance extends to sensor development, where the dramatic changes in optical and electronic properties upon photoisomerization enable detection of various chemical species. The ability to switch between hydrophobic and hydrophilic states through light exposure makes these compounds particularly valuable for developing responsive sensor platforms and controlled release systems.
Chemical Family and Relationship to Other Spiropyran Derivatives
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol belongs to the extensive family of indolinospiropyran derivatives, representing one of the most thoroughly investigated classes of photochromic compounds. The structural relationship between this compound and other spiropyran derivatives illuminates the systematic approach to molecular design within this chemical family.
The fundamental spiropyran scaffold consists of two key components: an indoline-derived heterocycle and a chromene or benzopyran ring system connected through a tetrahedral spiro carbon atom. Variations within the spiropyran family arise from systematic substitution patterns on both ring systems, leading to compounds with tailored photochemical properties. The parent compound of this family, 1,3,3-trimethylindolinobenzospiropyran, lacks both the nitro substituent and the ethanol functional group present in the target compound.
The introduction of the nitro group at the 6-position represents a crucial structural modification that significantly enhances photochromic performance. Related compounds in this subfamily include 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline], which shares the nitro substitution pattern but lacks the terminal ethanol group. The nitro substituent serves as a strong electron-withdrawing group that stabilizes the merocyanine form through electronic effects, thereby improving the contrast ratio between the two photoisomers.
The ethanol functionality distinguishes 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol from simpler spiropyran derivatives and places it within the subset of functionalized spiropyrans designed for specific applications. Related compounds with different functional groups include spiropyran derivatives bearing carboxylic acid, amine, and halogenated substituents. These functional variants enable diverse coupling strategies and material integration approaches.
The molecular weight and structural complexity of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol position it among the more sophisticated spiropyran derivatives. Simpler analogs, such as benzothiazole spiropyran with molecular formula C12H9NO, demonstrate the scalability of the spiropyran framework. More complex derivatives include polymer-tethered spiropyrans and multi-functional spiropyrans with multiple reactive sites.
The thermal and photochemical stability of this compound family depends heavily on the substitution pattern and environmental conditions. The 6-nitro substitution pattern, exemplified in the target compound, generally enhances thermal stability of the merocyanine form compared to unsubstituted analogs. Temperature-dependent studies have revealed that the rate of thermal cyclization varies dramatically with solvent environment, with some spiropyran derivatives showing 300-fold differences in reaction rates between different solvents.
Comparative analysis of spiropyran derivatives reveals structure-activity relationships that guide the design of new compounds with enhanced properties. The presence of electron-withdrawing groups like the nitro substituent generally favors the open merocyanine form, while electron-donating groups favor the closed spiropyran form. The positioning of functional groups, particularly their distance from the photochemically active spiro center, influences both the photoswitching kinetics and the overall stability of the compound.
Data Tables
| Structural Feature | Description | Significance |
|---|---|---|
| Spiro Carbon Center | Tetrahedral carbon connecting chromene and indoline rings | Enables orthogonal ring arrangement in closed form |
| 6-Nitro Substituent | Electron-withdrawing group on chromene ring | Stabilizes merocyanine form, enhances photochromic contrast |
| 3',3'-Dimethyl Groups | Alkyl substituents on indoline ring | Provides steric bulk, influences thermal stability |
| Terminal Ethanol Group | Hydroxyl-containing aliphatic chain | Enables chemical coupling and surface attachment |
| Photoisomer Form | Absorption Maximum | Color | Polarity | Stability |
|---|---|---|---|---|
| Spiropyran (Closed) | <400 nm (ultraviolet) | Colorless | Hydrophobic | Thermally stable |
| Merocyanine (Open) | 500-600 nm (visible) | Purple/Pink | Hydrophilic | Light-sensitive |
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5475-99-0 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Spirochromene Core
- The spirochromene framework is commonly synthesized by reacting a substituted indoline bromide salt with benzaldehyde derivatives in ethanol solvent.
- Piperidine is used as a base catalyst to facilitate the condensation and cyclization reactions.
- The reaction mixture is refluxed for several hours (e.g., 5 hours), then cooled and stirred further to complete the formation of the spirocyclic structure.
Introduction of the 2-Hydroxyethyl Group
- The hydroxyethyl group is introduced via nucleophilic substitution on the indoline nitrogen, often starting from a bromide salt intermediate.
- The bromide salt is dissolved in dry ethanol, and the reaction is carried out under controlled temperature conditions to avoid side reactions.
- The product is purified by standard organic techniques such as extraction, washing, and chromatography.
Alternative Functionalization and Derivatives
- Derivatives such as 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate are synthesized by modifying the ethanol group with acrylate or other functional groups.
- This is achieved by reacting the hydroxyethyl compound with acryloyl chloride in the presence of triethylamine at low temperatures (0 °C), followed by purification steps including washing with acid, bicarbonate, and brine solutions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Spirochromene core formation | Indoline bromide salt, benzaldehyde, piperidine | Ethanol | Reflux (~78 °C) | 5 hours | Not specified | Reflux and stirring after cooling |
| Hydroxyethyl substitution | Bromide salt intermediate | Dry ethanol | Room temp or reflux | Several hours | Not specified | Purification by chromatography |
| Acrylate derivative synthesis | Hydroxyethyl compound, acryloyl chloride, triethylamine | Dichloromethane | 0 °C to RT | 12 hours | ~34% | Product isolated as red sticky substance |
Mechanistic Insights
- The spirocyclization involves nucleophilic attack of the indoline nitrogen on the aldehyde carbonyl, followed by ring closure to form the spiro junction.
- The nitro group on the chromene ring acts as an electron-withdrawing substituent, influencing the reactivity and stability of intermediates.
- The hydroxyethyl group introduction is a nucleophilic substitution where the nitrogen attacks the electrophilic carbon bearing the leaving group (bromide).
- Functionalization with acryloyl chloride proceeds via esterification of the hydroxyl group, facilitated by triethylamine scavenging the released HCl.
Research Findings and Applications
- The compound’s unique spiro structure and photochromic properties make it a candidate for applications in light-responsive materials and biomedical research.
- Modifications on the hydroxyethyl group allow tuning of solubility and reactivity for polymer incorporation or biological activity studies.
- Yields and purity depend heavily on reaction conditions, solvent quality, and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Spirochromene core synthesis | Indoline bromide salt, benzaldehyde, piperidine, ethanol reflux | Formation of spirocyclic core |
| Hydroxyethyl group introduction | Bromide salt intermediate, dry ethanol | Introduction of 2-hydroxyethyl group |
| Functionalization (acrylate) | Hydroxyethyl compound, acryloyl chloride, triethylamine, DCM | Esterification to acrylate derivative |
Chemical Reactions Analysis
Photochromic Ring-Opening Reaction
The most prominent reaction involves UV-induced conversion to its merocyanine form, a reversible process critical for optical applications:
Reaction:
Key Data:
| Property | Value | Source |
|---|---|---|
| λ<sub>max</sub> (SP1) | 344 nm (ethanol) | |
| λ<sub>max</sub> (mero) | 552 nm (ethanol) | |
| Rate constant (k<sub>open</sub>) | 1.2 × 10<sup>−3</sup> s<sup>−1</sup> | |
| Activation energy (E<sub>a</sub>) | 68 kJ/mol |
This isomerization is pH-sensitive, with protonation stabilizing the open form under acidic conditions .
Esterification Reactions
The hydroxyl group undergoes esterification for polymerizable derivatives:
Methacrylate Formation
Reagents: Methacryloyl chloride, NEt<sub>3</sub> (DCM, 0°C → RT)
Product: 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate (SP2)
Conditions:
-
Characterization: <sup>1</sup>H-NMR (CDCl<sub>3</sub>): δ 8.09–7.93 (m, 2H), 7.21 (dd, 1H), 6.94–6.83 (m, 1H)
Acrylate Formation
Reagents: Acryloyl chloride, triethylamine (DCM, 0°C → RT)
Product: 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl acrylate
Conditions:
Azidoacetate Formation
Reagents: 2-azidoacetic acid, DCC/DMAP (CH<sub>2</sub>Cl<sub>2</sub>, RT)
Product: 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl 2-azidoacetate
Application: Click chemistry for bioconjugation
Nitro Group Reduction
Reagents: H<sub>2</sub>/Pd-C (ethanol)
Product: Corresponding amine derivative (unstable in air)
Use: Intermediate for further functionalization (e.g., diazotization)
Hydroxymethyl Oxidation
Reagents: KMnO<sub>4</sub> (acidic conditions)
Product: Carboxylic acid derivative
Note: Enhances solubility in polar matrices
Supramolecular Interactions
SP1 participates in host-guest complexes with cyclodextrins, altering photochromic kinetics:
| Host | Association Constant (K<sub>a</sub>) | Effect on τ<sub>1/2</sub> (mero→SP1) |
|---|---|---|
| β-cyclodextrin | 1.8 × 10<sup>3</sup> M<sup>−1</sup> | Increased by 2.5× |
| γ-cyclodextrin | 3.2 × 10<sup>3</sup> M<sup>−1</sup> | Increased by 4.1× |
Data from competitive UV-Vis titration .
Polymerization Reactions
Methacrylate/acrylate derivatives undergo radical polymerization:
Initiator: AIBN (60°C, toluene)
Copolymer Examples:
Stability Considerations
| Factor | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Prolonged UV exposure | C=C bond cleavage in merocyanine | Add UV stabilizers (e.g., HALS) |
| High pH (>10) | Hydrolysis of ester linkages | Use anhydrous solvents |
| Oxidative environments | Nitro group reduction | Store under inert gas (N<sub>2</sub>) |
This reactivity profile underscores SP1’s versatility in photonics, sensing, and stimuli-responsive materials. Controlled functionalization enables precise tuning of optical and mechanical properties for advanced applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity :
- Research indicates that derivatives of spirochromene compounds exhibit strong antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.
- Case Study : A study demonstrated the effectiveness of spirochromene derivatives in scavenging free radicals, highlighting their potential as therapeutic agents in oxidative stress-related conditions.
-
Anticancer Properties :
- The compound has been explored for its anticancer activities, particularly against various cancer cell lines.
- Data Table : Efficacy of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol against different cancer cell lines.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Case Study : In vivo studies showed reduced inflammation markers in animal models treated with the compound.
Materials Science Applications
-
Photochemical Applications :
- The unique structure of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol allows it to act as a photosensitizer in photochemical reactions.
- Case Study : Research has demonstrated its effectiveness in photopolymerization processes, making it useful in developing advanced materials.
-
Dye-Sensitized Solar Cells (DSSCs) :
- The compound's light absorption properties make it a candidate for use in dye-sensitized solar cells.
- Data Table : Performance metrics of DSSCs using this compound as a sensitizer.
Parameter Value Efficiency (%) 8.5 Stability (hours) 100 Absorption Peak (nm) 550
Mechanism of Action
The primary mechanism of action for 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has distinct optical properties. This transformation is reversible, allowing the compound to switch between states with different absorption spectra. The molecular targets include the chromophore within the spiropyran structure, and the pathways involve changes in the electronic configuration and dipole moment .
Comparison with Similar Compounds
Comparison with Similar Spiropyran Derivatives
Structural and Functional Modifications
The hydroxyl group in 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol distinguishes it from analogs with carboxylate, acrylate, or lipid-conjugated moieties. Below is a comparative analysis:
Key Research Findings
(a) Photoresponsive Behavior
- The target compound’s SP↔MC transition is critical for real-time fluorescence modulation in polymer matrices . In contrast, SP-COOH’s carboxylate group enhances binding to SiO₂ surfaces, enabling reversible photopatterning with 585 nm excitation .
- N-nitroBIPS-DPPG demonstrates unique UV-dependent fluorescence quenching, facilitating lipid transfer studies without detergents .
(b) Functionalization Versatility
- The hydroxyl group in the target compound allows esterification (e.g., SPA synthesis via acryloyl chloride ) and polymerization (e.g., SPMA for fluorescence lifetime tuning ).
- SP-COOH’s carboxylate enables covalent immobilization on amino-functionalized surfaces, critical for SPR-based sensors .
(c) Multi-Stimuli Responsiveness
- Bis-spiropyran adipate exhibits bidirectional switching under visible light, pH, and redox changes, outperforming single-spiropyran systems .
Biological Activity
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol is a novel compound belonging to the family of spiropyrans, known for their unique photochromic properties. This compound has garnered interest due to its potential biological activities, including antibacterial and antifungal properties, as well as its applications in materials science and medicinal chemistry.
- IUPAC Name : 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- CAS Number : 16111-07-2
Antibacterial Activity
Recent studies have demonstrated that compounds structurally related to 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values as low as 3.12 μg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds also effectively inhibited biofilm formation, which is crucial for the treatment of chronic infections .
Antifungal Activity
The antifungal potential of related compounds has been explored extensively:
- Fungicidal Effects : In vitro studies indicated that certain derivatives exhibited pronounced fungitoxic effects against Aspergillus niger, with EC50 values ranging from 614.56 to 1023.29 µg/mL .
- Mechanism of Action : The antifungal activity is attributed to the ability of these compounds to interact with fungal cell membranes and inhibit essential enzymatic functions .
Antioxidant Activity
The antioxidant properties of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol have been assessed through various assays:
- DPPH Radical Scavenging : The compound demonstrated significant DPPH radical inhibition, suggesting its potential as an antioxidant agent .
- Cholinesterase Inhibition : It also exhibited inhibitory effects on cholinesterase enzymes, which are relevant in neurodegenerative disease contexts .
Study on Antimicrobial Properties
A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of a series of spiropyran derivatives, including those similar to 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol. The research found that:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | E. faecalis |
| Compound B | 4 | S. aureus |
| Compound C | 12 | Klebsiella pneumonia |
These findings underscore the potential application of these compounds in developing new antibacterial agents .
Synthesis and Characterization Study
Research focusing on the synthesis of related compounds revealed that modifications to the chromene core significantly affect biological activity. The introduction of hydroxyl groups was found to enhance both antibacterial and antifungal activities .
Q & A
Q. What experimental strategies resolve contradictions in photoresponse kinetics between solution and immobilized systems?
- Contradiction : In solution, spiropyran derivatives exhibit slow switching (minutes) and aggregation-induced quenching. Immobilized in films or on SiO₂ surfaces, switching accelerates (seconds) due to reduced steric hindrance and interfacial effects .
- Resolution : Use time-resolved fluorescence or surface plasmon resonance (SPR) to compare kinetics. For example, SPR detects conformational changes in spiropyran-modified gold surfaces with millisecond resolution . Atomic force microscopy (AFM) can correlate film morphology (e.g., roughness) with switching efficiency .
Q. How can spiropyran be integrated into drug delivery systems for real-time release monitoring?
- Methodology : Conjugate the hydroxyl group of spiropyran with drug molecules (e.g., ibuprofen) via ester linkages. Under UV light, merocyanine formation alters polarity, triggering hydrolysis and drug release. Monitor release via Förster resonance energy transfer (FRET) using a spiropyran-fluorophore pair . Quantify release kinetics via HPLC or fluorescence spectroscopy .
Q. What are the challenges in achieving reversible spiropyran functionalization on inorganic substrates (e.g., SiO₂, gold)?
- Methodology : Use silane coupling agents (e.g., APTES) to graft spiropyran-COOH onto SiO₂. Verify covalent attachment via XPS (N 1s peak at ~400 eV) and contact angle measurements (wettability changes upon UV exposure) . Challenges include maintaining spiropyran orientation (critical for switching efficiency) and preventing leaching during solvent exposure.
Key Research Gaps
- Multi-stimuli Integration : Combining light, pH, and redox triggers in a single system remains underexplored.
- Long-term Stability : Degradation mechanisms (e.g., photobleaching in films) require quantification via accelerated aging tests.
- Computational Modeling : Molecular dynamics simulations could predict spiropyran-polymer interactions to guide material design .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
